Cas no 151506-22-8 (2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro-)

2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro- 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro-

-

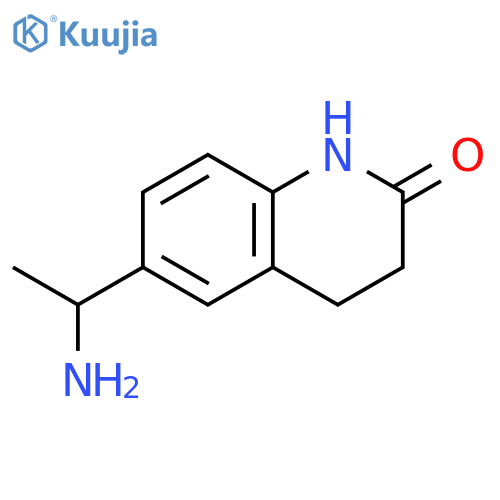

- インチ: 1S/C11H14N2O/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10/h2,4,6-7H,3,5,12H2,1H3,(H,13,14)

- InChIKey: UTNPVXXOXLTSKW-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(C(N)C)C=C2)CCC1=O

2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-42535-5.0g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 5.0g |

$1364.0 | 2023-02-10 | ||

| Enamine | EN300-42535-0.25g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 0.25g |

$188.0 | 2023-02-10 | ||

| Enamine | EN300-42535-2.5g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 2.5g |

$923.0 | 2023-02-10 | ||

| Enamine | EN300-42535-10.0g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 10.0g |

$2024.0 | 2023-02-10 | ||

| Enamine | EN300-42535-1.0g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 1.0g |

$470.0 | 2023-02-10 | ||

| Enamine | EN300-42535-0.5g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 0.5g |

$353.0 | 2023-02-10 | ||

| Enamine | EN300-42535-0.05g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 0.05g |

$88.0 | 2023-02-10 | ||

| Enamine | EN300-42535-0.1g |

6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one |

151506-22-8 | 0.1g |

$132.0 | 2023-02-10 |

2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro- 関連文献

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro-に関する追加情報

Introduction to 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8)

2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro, identified by its CAS number 151506-22-8, is a significant compound in the realm of medicinal chemistry and pharmacological research. This heterocyclic molecule belongs to the quinolinone class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a dihydroquinolinone core and an aminoethyl substituent at the 6-position, make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8) consists of a fused benzene and pyridine ring system, with modifications that enhance its pharmacological profile. The dihydro substitution at the 3,4 positions introduces flexibility to the molecule, while the aminoethyl group at the 6-position provides a site for further functionalization. These structural attributes contribute to its unique chemical and biological properties, making it an intriguing subject for synthetic chemists and medicinal biologists alike.

In recent years, quinolinone derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8) compound has shown promise in preclinical studies as a scaffold for developing novel therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has been a focal point of research efforts aimed at optimizing its pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of this compound is its versatility in drug design. The aminoethyl group serves as a handle for covalent bonding with other molecules or functional groups, allowing for the creation of conjugates that can enhance drug delivery or target specificity. This flexibility has been exploited in the development of targeted therapies where precise molecular interactions are crucial for therapeutic efficacy.

The synthesis of 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired framework efficiently. The use of chiral auxiliaries or asymmetric catalysts may also be necessary to achieve enantiopure forms of the compound, which are often required for pharmaceutical applications.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8). Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets before conducting expensive wet-lab experiments. This approach has significantly reduced the time and resources required to identify promising lead compounds for drug development.

The pharmacological profile of 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8) has been evaluated through various in vitro and in vivo assays. Initial studies have revealed interesting interactions with enzymes such as kinases and phosphodiesterases, which are implicated in numerous disease pathways. Additionally, the compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.

In clinical settings, derivatives of quinolinone have shown efficacy in treating conditions like malaria and bacterial infections due to their antimicrobial properties. While 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8) may not yet be used therapeutically itself, its structural motifs provide valuable insights into designing next-generation drugs with improved efficacy and reduced side effects.

The future prospects for this compound are promising as ongoing research continues to uncover new applications and refine synthetic strategies. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical reality. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, the potential of 2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8) is likely to expand further.

In conclusion,2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro (CAS No. 151506-22-8) represents a significant advancement in medicinal chemistry with broad implications for therapeutic development. Its unique structural features combined with promising biological activities make it a valuable asset in the quest for novel pharmaceuticals that address unmet medical needs.

151506-22-8 (2(1H)-Quinolinone, 6-(1-aminoethyl)-3,4-dihydro-) 関連製品

- 149267-90-3(Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate)

- 955257-15-5(N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 2092871-73-1(4-(2-methylcyclopropyl)but-3-en-2-one)

- 2228846-47-5(tert-butyl N-2-amino-1-(9H-fluoren-9-yl)ethylcarbamate)

- 1428929-82-1(6-{[(Tert-butoxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid)

- 2228963-79-7(1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-3,3-difluorocyclobutylmethanamine)

- 956786-77-9([3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol)

- 2172599-83-4(2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid)

- 2028590-33-0(1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde)

- 1261640-42-9(Schembl22321627)